molecular formula C17H22N4O2S2 B2570043 N-(thiophen-2-ylmethyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide CAS No. 1219903-66-8

N-(thiophen-2-ylmethyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide

Cat. No.: B2570043
CAS No.: 1219903-66-8
M. Wt: 378.51
InChI Key: QWRDWPJTVWSIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide is a complex synthetic organic compound designed for research applications. Its structure incorporates multiple pharmacologically significant motifs, including a piperazine ring and two distinct thiophene heterocycles. The piperazine moiety is a prevalent feature in medicinal chemistry, often used to fine-tune a molecule's physicochemical properties and is found in numerous FDA-approved drugs . Thiophene, a five-membered sulfur-containing heterocycle, is a privileged scaffold in drug discovery due to its versatile biological activities and is considered a valuable bioisostere for phenyl rings, which can enhance metabolic stability and binding affinity . The specific molecular architecture of this compound, which links the thiophene units via a piperazine-carboxamide core, suggests potential for interaction with various biological targets. Similar hybrid structures that combine thiophene fragments with other pharmacophores have been explored as potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) . Furthermore, thiophene-containing derivatives have demonstrated significant fungicidal activities in agricultural research, highlighting the broad utility of this heterocyclic system . The presence of amide linkages and the carboxamide group attached to the piperazine ring contribute to the molecule's potential for hydrogen bonding, which is critical for specific target engagement. This compound is intended for use as a reference standard or building block in pharmaceutical R&D, medicinal chemistry studies, and biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(thiophene-3-carbonylamino)ethyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c22-16(14-3-11-24-13-14)18-4-5-20-6-8-21(9-7-20)17(23)19-12-15-2-1-10-25-15/h1-3,10-11,13H,4-9,12H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRDWPJTVWSIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine and thiophene moieties exhibit promising anticancer properties. For instance, derivatives of piperazine have been shown to inhibit the HDM2-p53 interaction, which is crucial in tumor suppression. A study highlighted that novel substituted piperidine inhibitors demonstrated significant tumor regression in human cancer xenograft models in mice, suggesting a potential pathway for developing anticancer therapeutics from compounds like N-(thiophen-2-ylmethyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide .

Antiviral Properties

The compound's structural characteristics may also position it as a candidate for antiviral drug development. Research on related piperidine derivatives has revealed their effectiveness as non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some compounds exhibiting low nanomolar EC50 values. This suggests that modifications to the piperazine structure could yield effective antiviral agents against HIV .

Inhibition of Protein Interactions

The compound's mechanism may involve the inhibition of critical protein interactions within cellular pathways. For instance, the inhibition of the HDM2-p53 interaction not only highlights its potential as an anticancer agent but also illustrates how such compounds can selectively target protein interfaces to modulate biological activity .

Modulation of Enzymatic Activity

The compound's potential to act as an allosteric inhibitor is another area of interest. Allosteric modulation can provide a means to fine-tune the activity of enzymes involved in disease processes without directly competing with substrates . This approach is particularly valuable in designing drugs with fewer side effects.

Case Studies and Research Findings

StudyFocusFindings
Simões et al., 2012Piperidine derivativesIdentified several piperidine derivatives that showed significant anticancer activity through HDM2 inhibition .
ACS Publications, 2023Antiviral agentsDeveloped nonpeptide inhibitors with antiviral activity against main protease, indicating a similar potential for the target compound .
PMC Article, 2019Allosteric inhibitorsDiscussed the importance of allosteric sites in drug design, emphasizing how compounds like this compound could be optimized for better efficacy .

Chemical Reactions Analysis

Example Reaction:

text
2,5-Dibromopyridine + Piperazine → 4-(5-Bromopyridin-2-yl)piperazine

Conditions : DMF, 120°C, 18 h .

Carboxamide Formation

The carboxamide group at position 1 of piperazine is introduced via:

  • Acylation with isocyanates (e.g., trimethylsilylisocyanate) in dichloromethane/DMF under reflux .

  • Coupling reactions using activated esters (e.g., HATU or EDCl) with thiophen-2-ylmethylamine .

Example Reaction:

text
Piperazine + ClCO-thiophen-2-ylmethyl → *N*-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Yield : 70–85% after column chromatography .

Ethyl-Thiophene Substituent Addition

The ethyl-thiophene moiety is attached through:

  • Alkylation of the piperazine nitrogen using bromoethyl intermediates.

  • Amide coupling between ethylamine and thiophene-3-carboxylic acid derivatives (e.g., using DCC/DMAP) .

Thiophene Ring Reactivity

  • Electrophilic substitution : Thiophene rings undergo bromination or sulfonation at the 2- or 5-positions under acidic conditions .

  • Cross-coupling : Suzuki–Miyaura reactions enable aryl–heteroaryl bond formation (e.g., with Pd(PPh₃)₄ and arylboronic acids) .

Amide Hydrolysis

The carboxamide groups are stable under mild acidic/basic conditions but hydrolyze at elevated temperatures:

text
*N*-(thiophen-2-ylmethyl)piperazine-1-carboxamide + H₂O → Piperazine + Thiophene-2-carboxylic acid

Conditions : 6M HCl, reflux, 12 h .

Comparative Reaction Data

Reaction Type Reagents/Conditions Yield Reference
Piperazine acylationTrimethylsilylisocyanate, DMF, 90°C78%
Thiophene brominationBr₂, FeBr₃, CH₂Cl₂, 0°C→RT65%
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, 80°C82%
Amide hydrolysis6M HCl, reflux, 12 h95%

Stability and Side Reactions

  • Thermal stability : Decomposition observed >200°C (TGA data) .

  • Oxidative sensitivity : Thiophene rings are prone to oxidation with H₂O₂ or mCPBA, forming sulfoxides .

  • Byproducts : Competing N-alkylation during piperazine functionalization may require chromatographic separation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Table 1: Key Structural Differences and Implications
Compound Name / ID (Source) Core Structure Substituents Key Differences vs. Target Compound Potential Impact
Target Compound Piperazine carboxamide Thiophen-2-ylmethyl, thiophene-3-carboxamidoethyl Reference High lipophilicity, potential for dual aromatic interactions
Thienopyridine-linked N-aryl carboxamides Piperazine/amide-thienopyridine hybrid Thieno[2,3-b]pyridine, aryl groups Thienopyridine vs. thiophene Enhanced planarity for DNA intercalation or kinase inhibition
(S)-4-(4-Fluorophenyl)-N-(tetrahydronaphthalen-2-yl)piperazine-1-carboxamide Piperazine carboxamide Fluorophenyl, tetrahydronaphthalene Bulky tetrahydronaphthalene vs. thiophene Improved CNS penetration due to increased hydrophobicity
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide Piperazine carboxamide Pyrimidinyl, trifluoromethylphenyl CF3 group vs. thiophene Higher metabolic stability but reduced π-π interactions
p-MPPI and p-MPPF (5-HT1A antagonists) Piperazine benzamides Methoxyphenyl, iodobenzamido/fluorobenzamido Benzamido vs. thiophenecarboxamido Serotonin receptor selectivity due to halogenated aryl groups
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine carboxamide Chlorophenyl, ethyl Ethyl vs. thiophenecarboxamidoethyl Reduced steric hindrance, lower molecular weight
4-(Thieno[3,2-b]thiophene-2-carbonyl)-piperazine carboxamide Piperazine carboxamide Thienothiophene, trimethylbutyl Thienothiophene vs. thiophene Extended conjugation for enhanced electronic properties

Pharmacological and Physicochemical Properties

  • Receptor Binding : Unlike 5-HT1A antagonists (e.g., p-MPPI/p-MPPF) , which rely on halogenated benzamides for receptor affinity, the thiophene groups in the target compound may favor interactions with cysteine-rich or hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 isoforms).
  • Metabolic Stability : Compounds with trifluoromethyl groups (e.g., ) exhibit slower hepatic clearance due to CF3’s electron-withdrawing and steric effects. The target compound’s thiophene rings, while metabolically labile, may offer a balance between stability and reactivity .
  • Selectivity: Piperazine derivatives with pyridinyl or pyrimidinyl substituents (e.g., ) often show selectivity for enzymes like CYP51 or kinases. The target compound’s thiophene moieties could redirect selectivity toward thiophene-sensitive targets, such as adenosine receptors or bacterial enzymes .

Q & A

Basic: What are the standard synthetic routes for N-(thiophen-2-ylmethyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Amide bond formation : Use of coupling agents like HBTU or BOP with tertiary amines (e.g., Et₃N) in THF or DMF to link thiophene-3-carboxylic acid to the piperazine-ethyl intermediate .
  • Piperazine functionalization : Alkylation of the piperazine core with thiophen-2-ylmethyl groups via nucleophilic substitution, often requiring anhydrous conditions and inert atmospheres .
  • Purification : Silica gel column chromatography is standard for isolating intermediates, followed by recrystallization or preparative TLC for final products .

Advanced: How can reaction conditions be optimized to improve synthetic yield for this compound?

Optimization strategies include:

  • Solvent selection : THF enhances solubility of hydrophobic intermediates, while DMF improves coupling efficiency for amide bonds .
  • Catalyst screening : Testing alternative coupling agents (e.g., EDCI/HOBt vs. HBTU) to reduce side reactions .
  • Temperature control : Low-temperature (–10°C to 0°C) steps minimize decomposition of reactive intermediates like activated esters .
  • Reaction monitoring : Real-time LC-MS or TLC analysis ensures intermediate stability and guides reaction termination .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify thiophene ring protons (δ 6.5–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to thiophene and piperazine moieties .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated in related piperazine-carboxamide structures .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

  • Ambiguity in NOE correlations : Use variable-temperature NMR to distinguish dynamic rotational isomers in the piperazine ring .
  • Overlapping signals : Deuteration of labile protons (e.g., NH in carboxamide) simplifies spectra .
  • Validation via X-ray : When NMR/MS data are inconclusive, crystallize the compound and compare experimental data with computed DFT models .

Basic: What biological targets or activities are associated with this compound?

Piperazine-thiophene hybrids are explored for:

  • Enzyme inhibition : Thiophene carboxamides may target kinases or proteases due to their planar aromatic systems and hydrogen-bonding capability .
  • Receptor modulation : The piperazine core interacts with GPCRs (e.g., serotonin or dopamine receptors) via its flexible nitrogen centers .
  • Antimicrobial activity : Thiophene derivatives exhibit activity against bacterial biofilms, though specific mechanisms require validation .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -F) on thiophene to enhance metabolic stability, as seen in fluorophenyl-piperazine analogs .
  • Linker flexibility : Vary the ethyl spacer length between piperazine and carboxamide to balance conformational freedom and target binding .
  • Bioisosteric replacement : Replace thiophene with furan or pyridine rings to assess tolerance for heterocycle diversity .

Basic: What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Co-solvents like PEG-400 or cyclodextrins improve aqueous solubility .
  • Stability : Store at –20°C under nitrogen to prevent oxidation of thiophene rings. Avoid prolonged exposure to light, which can degrade the carboxamide group .

Advanced: How can discrepancies between in vitro and in vivo efficacy data be addressed?

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify rapid Phase I/II metabolism sites (e.g., piperazine N-oxidation) .
  • Formulation adjustments : Encapsulate the compound in liposomes or nanoparticles to enhance bioavailability and reduce first-pass effects .
  • PK/PD modeling : Corrogate in vitro IC₅₀ values with plasma concentration-time profiles to adjust dosing regimens .

Basic: What are common structural analogs of this compound reported in the literature?

  • Thiophene variations : Replace thiophen-3-carboxamide with thiophen-2-yl or benzothiophene groups .
  • Piperazine modifications : Substitute the piperazine core with homopiperazine or incorporate methyl/phenyl substituents .
  • Linker alternatives : Use propyl or ethylene glycol spacers instead of ethyl groups .

Advanced: How can computational methods aid in designing derivatives with improved pharmacokinetic properties?

  • Docking studies : Model interactions with CYP450 enzymes to predict metabolic hotspots and guide deuterium incorporation .
  • QSAR models : Train algorithms on datasets of piperazine-thiophene analogs to predict logP, solubility, and BBB permeability .
  • MD simulations : Simulate compound-receptor binding dynamics to optimize linker rigidity and reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.